molecular formula C23H27N5O2S2 B15105894 1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one

1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one

Cat. No.: B15105894
M. Wt: 469.6 g/mol
InChI Key: ATSQSQOQBVCWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety linked to a thiadiazole ring, which is further connected to a propanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols; conditionssolvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperazin-1-yl)propan-1-one: A simpler analog with similar structural features but lacking the thiadiazole moiety.

    4-(4-Benzylpiperazin-1-yl)phenylamine: Another related compound with a different substitution pattern on the piperazine ring.

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propan-1-one is unique due to the presence of both the benzylpiperazine and thiadiazole moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27N5O2S2

Molecular Weight

469.6 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one

InChI

InChI=1S/C23H27N5O2S2/c1-17(21(29)28-14-12-27(13-15-28)16-18-6-4-3-5-7-18)31-23-26-25-22(32-23)24-19-8-10-20(30-2)11-9-19/h3-11,17H,12-16H2,1-2H3,(H,24,25)

InChI Key

ATSQSQOQBVCWMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)SC3=NN=C(S3)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.